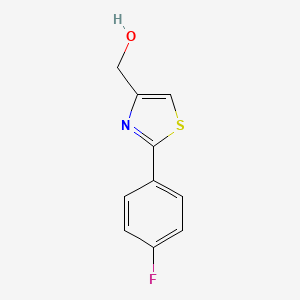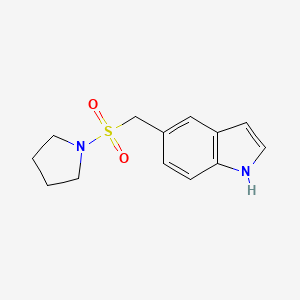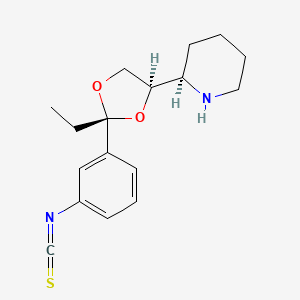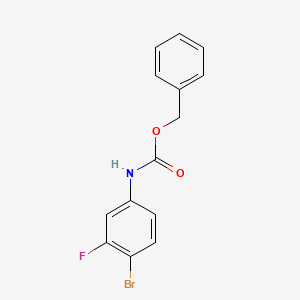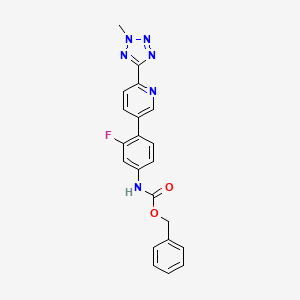
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid” is a chemical compound with the molecular formula C18H17FO4 and a molecular weight of 316.32 . It is available for purchase in a neat format .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17FO4 . The compound contains fluorophenyl and hydroxyphenyl groups, which are likely to influence its chemical properties and reactivity.Applications De Recherche Scientifique
Kinetics and Mechanism of Base-Catalyzed Reactions
- Baťová et al. (2014) explored the base-catalyzed rearrangement and hydrolysis of Ezetimibe, producing (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide as a primary product. This study provides insights into the complex kinetics and mechanism of these reactions, which is significant for understanding and optimizing pharmaceutical processes involving similar compounds (Baťová et al., 2014).
Synthesis and Characterization
- Chen Xin-zhi (2007) reported on the synthesis process for creating 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in producing Nebivolol, an antihypertensive agent. The study detailed a six-step process with an overall yield of 27%, highlighting the synthesis's potential for industrial application (Chen Xin-zhi, 2007).
Development of New Antihypertensive Agents
- Yang Ning (2007) focused on synthesizing 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol. This research is essential for the development of new antihypertensive agents, demonstrating a high overall yield of 78% and contributing to pharmaceutical chemistry (Yang Ning, 2007).
Application in Corrosion Inhibition
- Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study the corrosion mitigation of mild steel in sulphuric acid solution. This research demonstrates the potential of pyran derivatives as effective corrosion inhibitors, with high inhibition efficiencies noted in their study (Saranya et al., 2020).
Crystal Structure and Molecular Conformation Studies
- Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, providing valuable insights into the molecular structure and stability of related compounds (Mohandas et al., 2019).
Propriétés
Numéro CAS |
1618657-31-0 |
|---|---|
Nom du produit |
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid |
Formule moléculaire |
C18H17FO4 |
Poids moléculaire |
316.328 |
Nom IUPAC |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1 |
Clé InChI |
XXZJUZXKBFUPQH-IKGGRYGDSA-N |
SMILES |
C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



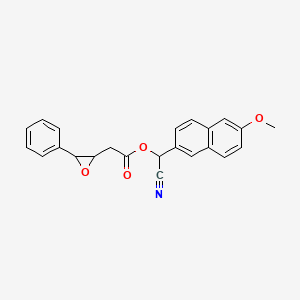
![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
